molecular formula C20H23ClFN3OS2 B2705732 N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215564-46-7

N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2705732
CAS No.: 1215564-46-7
M. Wt: 439.99
InChI Key: WEIKMBXJSACWOB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS2 and its molecular weight is 439.99. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, with a CAS number of 1215564-46-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H23_{23}ClF N3_{3}OS2_{2}
Molecular Weight440.0 g/mol
CAS Number1215564-46-7

Synthesis

The synthesis of this compound typically involves the reaction of various benzothiazole derivatives with dimethylamino ethyl groups and ethylthio moieties. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and coupling reactions to yield the desired product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum activity against various bacterial strains and fungi. A study highlighted that modifications on the benzothiazole core can enhance antibacterial efficacy, suggesting that this compound may also possess similar properties .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds containing the benzothiazole nucleus have shown promising results in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Neuroprotective Effects

Some derivatives of benzothiazoles exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of a dimethylamino group in the structure may enhance permeability across the blood-brain barrier, thereby increasing its therapeutic efficacy in neurological applications .

Case Studies

  • Antibacterial Evaluation : A study conducted on various benzothiazole derivatives revealed that modifications at the 6-position significantly influenced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups was found to enhance activity .
  • Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that related compounds exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to cell death .
  • Neuroprotection Studies : Research into benzothiazole-based compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal death, suggesting avenues for treating conditions like Alzheimer's disease .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step processes that include the formation of the benzothiazole core, followed by functionalization with dimethylamino and ethylthio groups. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the benzothiazole ring enhances their antibacterial properties due to increased interaction with bacterial cell membranes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research has demonstrated that certain benzothiazole derivatives possess cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncological treatments.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory properties associated with benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, offering therapeutic benefits in inflammatory diseases .

Study on Antimicrobial Activity

A study published in 2021 evaluated a series of benzothiazole derivatives, including this compound. The results indicated a Minimum Inhibitory Concentration (MIC) as low as 5.19 µM against Gram-positive bacteria, showcasing its potential as an effective antimicrobial agent .

Evaluation of Anticancer Activity

In another study focused on anticancer activity, the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents . This highlights its potential role in developing new cancer therapies.

Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms revealed that compounds similar to this compound can modulate inflammatory pathways effectively, providing insights into their use for treating chronic inflammatory conditions .

Data Summary Table

Property Details
Chemical Structure This compound
Synthesis Method Multi-step organic synthesis involving functionalization of benzothiazole derivatives
Antimicrobial Activity Effective against Staphylococcus aureus, Escherichia coli (MIC = 5.19 µM)
Anticancer Activity Significant cytotoxicity against various cancer cell lines (IC50 comparable to standard treatments)
Anti-inflammatory Effects Modulates inflammatory pathways; potential for chronic disease treatment

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKMBXJSACWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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